molecular formula C23H26N2O2 B12666912 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone CAS No. 54729-42-9

4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone

Cat. No.: B12666912
CAS No.: 54729-42-9
M. Wt: 362.5 g/mol
InChI Key: HTQQNAVSHXDHTF-UHFFFAOYSA-N
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Description

4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzopyrone moiety linked to a piperidyl group via a phenylpropyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidyl Intermediate: The synthesis begins with the preparation of the piperidyl intermediate. This is achieved by reacting 4-piperidone with 3-phenylpropylamine under reductive amination conditions.

    Coupling with Benzopyrone: The piperidyl intermediate is then coupled with 2-benzopyrone through an amide bond formation. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Purification: The final product is purified using chromatographic techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl nitrogen, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenylpropyl)-4-piperidylamine: Shares the piperidyl and phenylpropyl moieties but lacks the benzopyrone group.

    2-Benzopyrone derivatives: Compounds with similar benzopyrone structures but different substituents on the piperidyl group.

Uniqueness

4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzopyrone and piperidyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

CAS No.

54729-42-9

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one

InChI

InChI=1S/C23H26N2O2/c26-23-17-21(20-10-4-5-11-22(20)27-23)24-19-12-15-25(16-13-19)14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,17,19,24H,6,9,12-16H2

InChI Key

HTQQNAVSHXDHTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=O)OC3=CC=CC=C32)CCCC4=CC=CC=C4

Origin of Product

United States

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